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An In-depth Technical Guide to the Three-Dimensional Molecular Structure of H-Ala-Ala-OH
(L-Alanyl-L-alanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three-dimensional molecular

structure of the dipeptide H-Ala-Ala-OH, also known as L-Alanyl-L-alanine. The document

details its structural parameters, conformational analysis, and the experimental methodologies

used for its determination.

Introduction
H-Ala-Ala-OH is a simple dipeptide composed of two L-alanine residues linked by a peptide

bond.[1] Its defined structure and conformational flexibility make it an excellent model system

for studying the fundamental principles of peptide and protein structure. Understanding the

three-dimensional arrangement of H-Ala-Ala-OH is crucial for various fields, including

structural biology, drug design, and material science, as it provides insights into peptide folding,

stability, and molecular interactions.

Molecular Structure and Conformation
The three-dimensional structure of H-Ala-Ala-OH has been determined experimentally,

primarily through X-ray crystallography. The solid-state structure reveals specific conformations
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dictated by the planarity of the peptide bond and the rotational freedom around the single

bonds of the peptide backbone.

Key Structural Parameters
The precise bond lengths, bond angles, and torsion angles define the geometry of H-Ala-Ala-
OH. While the full crystallographic data is available through the Cambridge Crystallographic

Data Centre (CCDC) under the deposition number 749865, a summary of typical bond lengths

and angles for the constituent amino acid, L-alanine, provides a foundational understanding.[1]

Table 1: Typical Bond Lengths in L-alanine Residues

Bond Average Length (Å)

Cα - C' 1.525

C' - O 1.250

C' - N 1.330

N - Cα 1.458

Cα - Cβ 1.521

N - H 1.040

Cα - Hα 1.090

Note: These are generalized values and can vary slightly in the dipeptide structure due to

molecular environment and interactions.

Table 2: Typical Bond Angles in L-alanine Residues
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Angle Average Angle (°)

Cα - C' - O 117.0

Cα - C' - N 116.0

O - C' - N 125.0

C' - N - Cα 121.0

N - Cα - C' 111.0

N - Cα - Cβ 110.0

C' - Cα - Cβ 110.0

Note: These are generalized values and are subject to variation within the H-Ala-Ala-OH
molecule.

Conformational Analysis and Torsion Angles
The conformation of a peptide is largely defined by the torsion angles (also known as dihedral

angles) of its backbone. The key torsion angles are Phi (Φ), Psi (Ψ), and Omega (ω).

Phi (Φ): The angle of rotation around the N-Cα bond.

Psi (Ψ): The angle of rotation around the Cα-C' bond.

Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-

bond character of the peptide bond, the ω angle is typically planar, adopting either a trans

(~180°) or, less commonly, a cis (~0°) conformation. For H-Ala-Ala-OH, the trans

conformation is sterically favored.

The combination of Φ and Ψ angles determines the overall fold of the peptide backbone and is

visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions

for these angles. For a simple dipeptide like H-Ala-Ala-OH, these angles are influenced by

intramolecular hydrogen bonding and crystal packing forces in the solid state. In solution, a

broader range of conformations may exist in equilibrium.

Table 3: Torsion Angles for H-Ala-Ala-OH (Illustrative)
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Torsion Angle Definition Typical Value (°)

Φ (Phi) C'i-1-Ni-Cαi-C'i Varies

Ψ (Psi) Ni-Cαi-C'i-Ni+1 Varies

ω (Omega) Cαi-C'i-Ni+1-Cαi+1 ~180 (trans)

Note: Specific values for Φ and Ψ for the crystal structure can be obtained from the CCDC

deposition.

Experimental Determination of the 3D Structure
The three-dimensional structure of H-Ala-Ala-OH is primarily determined using X-ray

crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for

the solution state.

X-ray Crystallography
X-ray crystallography provides a high-resolution static picture of the molecule in its crystalline

form. The process involves several key steps:

Crystallization: Growing well-ordered single crystals of H-Ala-Ala-OH is the first and often

most challenging step. This is typically achieved by slowly evaporating a solvent from a

saturated solution of the dipeptide.

X-ray Diffraction: The crystal is mounted and exposed to a beam of X-rays. The electrons in

the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots.

Data Collection and Processing: The intensities and positions of the diffracted spots are

measured as the crystal is rotated. This data is then processed to determine the unit cell

dimensions and the symmetry of the crystal.

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the molecule. From this map, the positions of the individual atoms are

determined (structure solution). This initial model is then refined to best fit the experimental

data.
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Experimental Workflow: X-ray Crystallography

Peptide Synthesis & Purification

Crystallization

X-ray Diffraction Data Collection

Structure Solution (Phasing)

Model Building & Refinement

Structure Validation & Deposition

Click to download full resolution via product page

Experimental workflow for X-ray crystallography.

NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of

molecules in solution, providing insights into their dynamic nature. For a dipeptide like H-Ala-
Ala-OH, the following steps are typically involved:

Sample Preparation: The dipeptide is dissolved in a suitable solvent, often water with a small

amount of D₂O for the lock signal. The concentration needs to be high enough for good
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signal-to-noise.

1D and 2D NMR Data Acquisition: A series of NMR experiments are performed.

1D ¹H NMR: Provides initial information about the chemical environment of the protons.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

through chemical bonds (J-coupling), helping to assign protons within each alanine

residue.

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons

within a spin system, confirming the assignments for each residue.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in

space (typically < 5 Å), providing distance restraints that are crucial for determining the 3D

structure.

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in

the molecule.

Structure Calculation: The distance restraints from NOESY data, along with any dihedral

angle restraints derived from coupling constants (using the Karplus equation), are used as

input for molecular dynamics or distance geometry algorithms to calculate a family of

structures consistent with the experimental data.

Structure Refinement and Validation: The calculated structures are refined and validated to

ensure they are stereochemically reasonable and fit the experimental data well.
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Experimental Workflow: NMR Spectroscopy

Sample Preparation (in solution)

NMR Data Acquisition (COSY, TOCSY, NOESY)

Resonance Assignment

Extraction of Structural Restraints

Structure Calculation & Refinement

Structure Validation

Click to download full resolution via product page

Experimental workflow for NMR spectroscopy.

Biological Relevance and Interactions
H-Ala-Ala-OH is not known to be a signaling molecule itself, but it serves as a substrate for

various transporters and enzymes. Its transport across cell membranes is an important

biological process. For instance, L-alanyl-L-alanine is absorbed by human intestinal Caco-2

cells through a proton/amino acid symport mechanism.[2] This transport is driven by the proton

electrochemical gradient across the cell membrane.
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Logical relationship of H-Ala-Ala-OH transport.

Conclusion
The three-dimensional structure of H-Ala-Ala-OH is well-characterized, providing a

fundamental model for understanding peptide conformation. Experimental techniques like X-ray

crystallography and NMR spectroscopy have been instrumental in elucidating its solid-state

and solution structures, respectively. The detailed structural parameters, including bond

lengths, bond angles, and torsion angles, offer a precise geometric description. While not a

signaling molecule, its interaction with cellular transport systems highlights its biological

relevance. This in-depth knowledge of H-Ala-Ala-OH's structure is invaluable for researchers in

the fields of biochemistry, drug development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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